molecular formula C11H21NO2 B14606749 Ethyl 3-(pentylamino)but-2-enoate CAS No. 57791-70-5

Ethyl 3-(pentylamino)but-2-enoate

Cat. No.: B14606749
CAS No.: 57791-70-5
M. Wt: 199.29 g/mol
InChI Key: ZZYHDHGNDWCPGR-UHFFFAOYSA-N
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Description

Ethyl 3-(pentylamino)but-2-enoate is an α,β-unsaturated ester featuring a pentylamino substituent at the β-position. These compounds are typically synthesized via condensation reactions between amines and α,β-unsaturated esters, as exemplified in the synthesis of related derivatives .

Properties

CAS No.

57791-70-5

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

ethyl 3-(pentylamino)but-2-enoate

InChI

InChI=1S/C11H21NO2/c1-4-6-7-8-12-10(3)9-11(13)14-5-2/h9,12H,4-8H2,1-3H3

InChI Key

ZZYHDHGNDWCPGR-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC(=CC(=O)OCC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(pentylamino)but-2-enoate can be synthesized through the alkylation of enolate ions. The enolate ion is generated from ethyl acetoacetate (ethyl 3-oxobutanoate) by treatment with a strong base such as sodium ethoxide in ethanol. The enolate ion then undergoes nucleophilic substitution with an alkyl halide, such as pentyl bromide, to form the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process typically involves the use of high-purity reagents and solvents to achieve a high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(pentylamino)but-2-enoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Ethyl 3-(pentylamino)but-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-(pentylamino)but-2-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which can then participate in further biochemical reactions. The compound’s reactivity is influenced by the presence of the pentylamino group, which can interact with enzymes and receptors in biological systems.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituent at the β-position significantly influences molecular weight, solubility, and reactivity. Key analogs include:

Compound Name Substituent Molecular Formula Molecular Weight CAS Number Key References
Ethyl 3-(pentylamino)but-2-enoate* Pentylamino (C₅H₁₁N) C₁₁H₂₁NO₂ ~211.29 Not reported Inferred
Ethyl 3-(benzylamino)but-2-enoate Benzylamino (C₆H₅CH₂N) C₁₃H₁₇NO₂ 219.28 1020-67-3
Ethyl 3-(methylamino)but-2-enoate Methylamino (CH₃N) C₇H₁₃NO₂ 143.18 13412-12-9
(Z)-Ethyl 3-(propylamino)but-2-enoate Propylamino (C₃H₇N) C₉H₁₇NO₂ 171.24 Not reported
(E)-Ethyl 3-(pyrrolidin-1-yl)but-2-enoate Pyrrolidinyl (C₄H₈N) C₁₀H₁₇NO₂ 183.25 54716-02-8

*Inferred properties based on analogs.

  • Lipophilicity : Longer alkyl chains (e.g., pentyl vs. methyl) increase logP values, enhancing membrane permeability but reducing aqueous solubility .
  • Reactivity: Electron-withdrawing groups (e.g., aryl in benzylamino derivatives) stabilize the α,β-unsaturated system, altering reactivity in Michael additions or cyclization reactions .

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